1-Cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-20(15-8-4-2-5-9-15)18(23)19-14-12-17(22)21(13-14)16-10-6-3-7-11-16/h3,6-7,10-11,14-15H,2,4-5,8-9,12-13H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNHXINFWXPXKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Analgesic Properties
Research indicates that derivatives of this compound exhibit potential analgesic effects, particularly through interactions with kappa-opioid receptors. For instance, studies on similar compounds have shown varying affinities for kappa receptors, suggesting that modifications to the structure can influence analgesic potency .
Antitumor Activity
The compound has been investigated for its antitumor properties. A series of studies have demonstrated that related pyrrolidine-based ureas can inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .
Neuroprotective Effects
There is emerging evidence that compounds similar to 1-Cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea may provide neuroprotective benefits. Research suggests that these compounds can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Parallel Synthesis Techniques
The synthesis of this compound can be achieved through parallel synthesis methods, allowing for the efficient creation of a library of related compounds. This approach enhances the ability to explore structure-activity relationships systematically .
Chemical Transformations
The compound can be synthesized via multi-step reactions involving starting materials such as itaconic acid. The transformation process typically includes cyclization and amidation steps that yield high-purity products suitable for biological testing .
Case Study 1: Kappa Opioid Analgesics
In a study examining the analgesic efficacy of various kappa-opioid receptor ligands, derivatives of this compound were tested for their binding affinity and selectivity. Results indicated that certain modifications significantly enhanced kappa selectivity, suggesting pathways for developing more effective analgesics .
Case Study 2: Antitumor Activity Evaluation
A series of compounds related to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated promising activity against breast cancer cells, with mechanisms involving apoptosis confirmed through flow cytometry assays .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
| Property | Value/Description |
|---|---|
| Molecular Formula | C19H26N3O2 (hypothetical) |
| Molecular Weight | ~329.44 g/mol |
| Key Features | Cyclohexyl, methyl, phenylpyrrolidinone |
| Potential Applications | Enzyme inhibition, anticancer agents |
Comparison with Similar Compounds
The biological and chemical profiles of urea derivatives are highly dependent on substituent variations. Below is a detailed comparison of 1-Cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea with structurally related compounds:
Structural and Functional Group Variations
Table 1: Structural Comparison
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound | Log P (Predicted) | Solubility | Stability Notes |
|---|---|---|---|
| Target Compound | ~3.5 | Low in water; soluble in DMSO | Stable under anhydrous conditions |
| 3,4-Dichlorophenyl Analog | ~4.2 | Soluble in DMF | Sensitive to UV light due to chlorine substituents |
| Pyridin-2-ylmethyl Derivative | ~2.8 | Moderate aqueous solubility | Prone to oxidation at pyridine ring |
Key Research Findings
Substituent Impact on Activity: The cyclohexyl group in the target compound significantly increases lipophilicity, which correlates with improved blood-brain barrier penetration compared to pyridinylmethyl analogs . Methoxy or halogen substituents on the pyrrolidinone phenyl ring (e.g., 3-methoxyphenyl in ) modulate electronic effects, altering binding affinities to enzymes like kinases .
Synthetic Challenges :
- The target compound’s synthesis requires precise control of urea-forming reactions (e.g., isocyanate-amine coupling) to avoid byproducts, with yields typically ranging from 30–48% for analogous ureas .
Biological Activity
1-Cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, particularly in therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₅N₃O₂
- Molecular Weight : 309.4 g/mol
- CAS Number : 894001-62-8
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with 1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)amine under controlled conditions, often in an inert atmosphere to prevent side reactions. The reaction is generally facilitated by heating, ensuring high yield and purity of the product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It modulates their activity, leading to various biochemical responses. The exact mechanism can vary based on the biological context, but it often involves binding to active sites or allosteric sites on target proteins, influencing their function.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. For example, it may interact with proteases or kinases involved in various signaling pathways. Inhibitory effects on these enzymes can lead to altered cellular processes, which may be beneficial in treating diseases characterized by dysregulated enzyme activity .
Neuroprotective Effects
Some studies have suggested that compounds with similar structures can exhibit neuroprotective properties. This includes the ability to protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative conditions .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyclohexyl-1-methyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with the preparation of the pyrrolidin-3-yl urea core. Key steps include:
- Step 1 : Formation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate via cyclization reactions using catalysts like triethylamine in dimethyl sulfoxide (DMSO) .
- Step 2 : Coupling with cyclohexylmethyl isocyanate under anhydrous conditions.
- Purity Optimization : Recrystallization in ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) improves yield (>75%) and purity (>95%). Monitor progress via TLC or HPLC .
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and urea linkage.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 357.45 g/mol) .
- X-ray Crystallography : For spatial arrangement analysis, if single crystals are obtainable .
Q. What solvents and storage conditions are optimal for stability?
- Methodological Answer :
- Solubility : Soluble in DMSO, ethanol, and dichloromethane; sparingly soluble in water.
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Stability tests show >90% integrity after 6 months under these conditions .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties and identify reactive sites (e.g., urea carbonyl for hydrogen bonding).
- Molecular Dynamics (MD) Simulations : Simulate interactions with protein targets (e.g., kinases or GPCRs) using software like GROMACS .
- ICReDD Framework : Integrate computational predictions with experimental validation to prioritize targets (e.g., IC assays) .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Methodological Answer :
- SAR Study Design :
| Modification Site | Example Changes | Assay Impact |
|---|---|---|
| Cyclohexyl Group | Replace with adamantyl | Test solubility and binding affinity via SPR |
| Pyrrolidin-3-yl Core | Introduce electron-withdrawing groups (e.g., -NO) | Evaluate enzyme inhibition (e.g., IC shifts) . |
- Data Analysis : Use ANOVA to compare activity changes; p<0.05 indicates significance .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines).
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies.
- Orthogonal Assays : Confirm activity via fluorescence polarization (FP) if SPR results conflict .
Q. How can reaction conditions be optimized for scale-up without compromising yield?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Box-Behnken or factorial designs to test variables (temperature, catalyst concentration, solvent ratio).
- Case Study : For coupling reactions, optimal conditions may involve 60°C, 0.1 mol% Pd(OAc), and DMF as solvent, achieving 85% yield .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression .
Key Challenges and Future Directions
- Synthetic Complexity : Multi-step routes require rigorous intermediate purification .
- Target Identification : Prioritize phenotypic screening over target-based approaches if mechanism is unknown .
- Data Standardization : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
